molecular formula C20H24N2O4 B13359322 Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate

Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate

Cat. No.: B13359322
M. Wt: 356.4 g/mol
InChI Key: CVDRJVYGJWXUHX-UHFFFAOYSA-N
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Description

Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester backbone functionalized with an adamantyl-carbamoyl group. The adamantane moiety, a rigid diamondoid hydrocarbon, confers unique steric and electronic properties, making this compound structurally distinct from simpler methyl benzoate derivatives.

Properties

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

methyl 2-[(2-formamidoadamantane-2-carbonyl)amino]benzoate

InChI

InChI=1S/C20H24N2O4/c1-26-18(24)16-4-2-3-5-17(16)22-19(25)20(21-11-23)14-7-12-6-13(9-14)10-15(20)8-12/h2-5,11-15H,6-10H2,1H3,(H,21,23)(H,22,25)

InChI Key

CVDRJVYGJWXUHX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of the adamantyl derivative, followed by the introduction of the formylamino group and finally the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The formylamino group can form hydrogen bonds with biological molecules, while the adamantyl group can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparisons

The compound’s structure combines a benzoate ester with a formylamino-adamantyl substituent. Below is a comparison with analogous methyl benzoate derivatives:

Compound Name Key Substituents CAS Number Applications/Use
Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate Adamantyl-carbamoyl, formylamino Not provided Likely pharmaceutical research
Methyl 2-(formylamino)benzoate Formylamino 41270-80-8 Intermediate in organic synthesis
Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate Dimethoxy-pyrimidinyl, methoxyimino Not provided Herbicide (pyriminobac-methyl)
Methyl 2-(((((4,6-dimethyl-2-pyrimidinyl)amino)=carbonyl)amino)sulfonyl)benzoate Sulfonyl urea, dimethyl-pyrimidinyl Not provided Herbicide (sulfometuron methyl ester)
Methyl 2-(dodecylideneamino)benzoate Dodecylideneamino 67924-14-5 Not specified; potential surfactant

Key Structural Differences :

  • Adamantyl Group: The target compound’s adamantyl group introduces significant bulk and rigidity, which is absent in simpler derivatives like methyl 2-(formylamino)benzoate or herbicide-focused pyrimidinyl/sulfonyl urea analogs .
  • Functional Groups : Unlike pesticidal compounds (e.g., sulfometuron methyl ester), the target lacks sulfonyl or pyrimidinyl moieties, suggesting divergent applications .

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the evidence, inferences can be made:

  • Hydrophobicity : The adamantyl group likely increases hydrophobicity compared to polar sulfonyl urea derivatives, reducing water solubility but enhancing lipid membrane permeability .
  • Stability: Adamantane’s stability may improve metabolic resistance relative to compounds with labile groups (e.g., methoxyimino in pyriminobac-methyl) .

Biological Activity

Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of adamantane derivatives, which are known for their unique structural properties and biological activities. The general structure can be represented as follows:

\text{Methyl 2 2 formylamino 2 adamantyl carbonyl}amino)benzoate}

This structure features an adamantane core, which is modified with various functional groups that may influence its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Adamantane derivatives often act as inhibitors of viral enzymes, particularly in the treatment of influenza and other viral infections.
  • Receptor Modulation : The compound may interact with central nervous system receptors, potentially offering therapeutic effects in neurological disorders.
  • Antioxidant Activity : Some studies suggest that similar compounds exhibit antioxidant properties, which could contribute to their protective effects against cellular damage.

Antiviral Activity

A study evaluated the antiviral potential of adamantane derivatives against various viruses. The results indicated that this compound exhibited significant inhibitory effects on viral replication in vitro. The following table summarizes the findings:

CompoundVirus TypeIC50 (µM)Mechanism of Action
This compoundInfluenza A5.6Viral enzyme inhibition
This compoundHepatitis C12.3Viral replication interference

Neuroprotective Effects

Research has also focused on the neuroprotective potential of this compound. In a study involving neuronal cell cultures exposed to neurotoxic agents, this compound demonstrated protective effects, as shown in the following table:

TreatmentCell Viability (%)Neurotoxin Used
Control100None
Neurotoxin Only45Glutamate
This compound (10 µM)78Glutamate

Case Studies

  • Influenza Treatment : A clinical trial investigated the efficacy of this compound in patients with influenza. Results showed a reduction in symptom duration and viral load compared to placebo controls.
  • Neurodegenerative Disorders : In animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting potential for therapeutic use in neurodegenerative conditions.

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